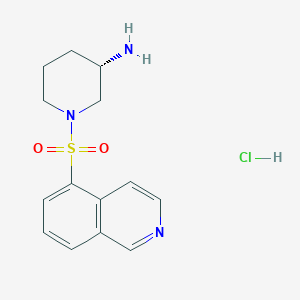

(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride

Description

(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride (CAS 936233-05-5) is a chiral isoquinoline sulfonamide derivative with a molecular formula of C₁₄H₁₇N₃O₂S·2HCl and a molecular weight of 291.37 g/mol (free base) . It belongs to a class of compounds known for their role as Rho-associated coiled-coil kinase (ROCK) inhibitors, sharing structural similarities with Fasudil (HA-1077), a clinically approved ROCK inhibitor .

This compound is commercially available as a rare research chemical, priced at $3,000/g (1 g scale), reflecting its specialized applications in kinase inhibition studies .

Properties

IUPAC Name |

(3S)-1-isoquinolin-5-ylsulfonylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.ClH/c15-12-4-2-8-17(10-12)20(18,19)14-5-1-3-11-9-16-7-6-13(11)14;/h1,3,5-7,9,12H,2,4,8,10,15H2;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWLWCRZWMEIHE-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936233-05-5 | |

| Record name | 3-Piperidinamine, 1-(5-isoquinolinylsulfonyl)-, hydrochloride (1:2), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936233-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride typically involves the following steps:

Formation of Piperidine-1-sulfonyl Chloride: This is achieved by reacting piperidine with chlorosulfonic acid under controlled conditions to yield piperidine-1-sulfonyl chloride.

Coupling with Isoquinoline: The piperidine-1-sulfonyl chloride is then reacted with isoquinoline in the presence of a base such as triethylamine to form the desired product.

Purification and Conversion to Dihydrochloride Salt: The crude product is purified using techniques such as recrystallization or chromatography, followed by conversion to the dihydrochloride salt form using hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound’s core structure consists of a 5-sulfonyl isoquinoline scaffold, a hallmark of ROCK inhibitors. Key comparisons with analogs focus on sulfonyl-linked substituents, stereochemistry, and pharmacological profiles.

Table 1: Structural and Physicochemical Comparison

Physicochemical and Pharmacokinetic Properties

- Solubility: Fasudil’s dihydrochloride salt and dihydrate forms enhance aqueous solubility, critical for intravenous administration . The target compound’s dihydrochloride salt likely mimics this behavior, though experimental data are lacking.

- Melting Points: While direct data for the target compound are unavailable, analogs like 7e–7j (benz-isoquinoline-diones) exhibit melting points of 226–239°C, correlating with high crystallinity .

Commercial and Research Utility

- Cost : The target compound is priced higher than Fasudil ($3,000/g vs. \sim$500/g for Fasudil), reflecting its niche research status .

- Synthetic Accessibility: Fasudil and H7 are synthesized via straightforward sulfonylation of isoquinoline, while the (S)-enantiomer requires asymmetric synthesis, increasing complexity .

Biological Activity

(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride is characterized by its isoquinoline core and a piperidine sulfonamide group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

The biological activity of (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. The sulfonamide moiety is known to inhibit certain carbonic anhydrases, which play a crucial role in pH regulation and bicarbonate transport in cells. This inhibition can lead to altered cellular processes, including apoptosis in cancer cells and modulation of inflammatory responses.

Biological Activity Overview

Research has indicated that (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride exhibits several biological activities:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including colon and breast cancer. In vitro studies report IC50 values in the low micromolar range, indicating significant potency against tumor cells.

- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration as an antibiotic agent.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride, researchers treated DLD-1 colon cancer cells with varying concentrations of the compound for 48 hours. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Histological analysis showed increased markers of apoptosis and decreased proliferation markers, validating its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride?

- Methodological Answer : The compound can be synthesized via sulfonylation of the isoquinoline core with piperidine-1-sulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Chiral resolution is critical for isolating the (S)-enantiomer; techniques like chiral HPLC or enzymatic kinetic resolution may be employed. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in a tightly sealed container at -20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Avoid exposure to moisture and light.

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste. Refer to GHS guidelines for skin/eye contact and inhalation risks .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the piperidine-sulfonyl group (e.g., δ ~3.5 ppm for piperidine protons, ~130–140 ppm for sulfonyl-attached carbons).

- HPLC-MS : Use a C18 column with UV detection (λ = 254 nm) and ESI-MS to verify molecular weight (M.W. 291.37) and purity (>95%).

- Chiral Chromatography : Validate enantiomeric excess using a Chiralpak® AD-H column and hexane/isopropanol mobile phase .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., cell line passage number, incubation time, and buffer composition).

- Enantiomeric Purity Check : Reanalyze batches via chiral HPLC to rule out contamination with the (R)-enantiomer.

- Orthogonal Assays : Compare results from fluorescence polarization, SPR, and cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Form : The dihydrochloride salt enhances aqueous solubility; prepare fresh solutions in PBS (pH 7.4) with sonication.

- Co-Solvents : Use cyclodextrin complexes or PEG-400/water mixtures (≤10% v/v) for intravenous administration.

- Prodrug Design : Introduce ester or phosphate groups at the isoquinoline nitrogen to improve membrane permeability .

Q. How to resolve conflicting data regarding metabolic stability in different model systems?

- Methodological Answer :

- In Vitro Models : Compare hepatic microsomal stability (human vs. rodent) with NADPH cofactors.

- Metabolite ID : Use LC-HRMS to identify oxidative (e.g., sulfone formation) or hydrolytic metabolites.

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess enzyme-specific degradation pathways .

Q. What experimental approaches elucidate the compound’s mechanism of action in modulating enzyme activity?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition constants (Ki).

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., kinase or protease) to map binding interactions.

- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) in the enzyme’s active site to validate critical residues .

Data Contradiction Analysis

Q. When encountering inconsistent results in receptor binding assays, what variables require control?

- Methodological Answer :

- Buffer Conditions : Maintain consistent pH (7.4) and ionic strength (e.g., 150 mM NaCl) to prevent nonspecific interactions.

- Temperature : Perform assays at 25°C and 37°C to assess thermodynamic vs. kinetic binding differences.

- Receptor Source : Use recombinant receptors from the same expression system (e.g., HEK293 vs. CHO cells) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.